Nav1.7 inhibitor

Description

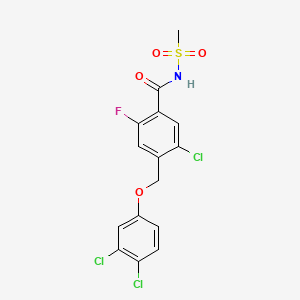

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXWPAGHGHDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nav1.7 as a Genetically Validated Pain Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is preferentially expressed at high levels in the peripheral nervous system, particularly in the dorsal root ganglia (DRG) and sympathetic ganglion neurons, which are responsible for sensing and transmitting noxious stimuli.[1][2][3] The role of Nav1.7 as a key mediator of pain is unequivocally supported by human genetic studies.

-

Gain-of-function mutations in the SCN9A gene lead to conditions of extreme pain, such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[1][4][5] These mutations typically cause the channel to open more easily or stay open longer, leading to hyperexcitability of nociceptive neurons.[1][5]

-

Conversely, loss-of-function mutations result in a complete inability to perceive pain, a rare condition known as Congenital Insensitivity to Pain (CIP), without significant impact on other sensory modalities or cognitive function.[1][4][6][7]

This strong genetic validation has positioned Nav1.7 as a prime target for the development of novel, non-opioid analgesics.[8][9]

Role in Nociceptor Excitability and Pain Signaling

Nav1.7 channels possess unique biophysical properties that make them crucial for initiating pain signals. They act as "threshold channels," amplifying small, sub-threshold depolarizations at the nerve endings of nociceptors.[1][2][3] This amplification helps bring the neuron to its action potential threshold, initiating the electrical signal that travels along the axon to the spinal cord.[2][6] In essence, Nav1.7 sets the "gain" on pain-sensing neurons.[1][3] The process is a critical first step in the complex cascade that ultimately results in the sensation of pain.

References

- 1. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical determinant in pain signaling pathways. Compelling human genetic studies have unequivocally linked this channel to pain perception; loss-of-function mutations result in a congenital inability to experience pain, while gain-of-function mutations lead to debilitating chronic pain syndromes.[1] This guide provides a comprehensive technical overview of Nav1.7's function in both the peripheral and central nervous systems. It details the channel's role in action potential generation and peripheral sensitization, its more recently understood contribution to central signaling, and the methodologies used to investigate its function. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this high-interest therapeutic target.

Introduction to Nav1.7

Voltage-gated sodium channels (Navs) are fundamental for the initiation and propagation of action potentials in excitable cells. The Nav family comprises nine functional isoforms (Nav1.1–Nav1.9), each with distinct biophysical properties and tissue distribution.[1] Nav1.7 is preferentially expressed at high levels in the peripheral nervous system (PNS), particularly in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, as well as in sympathetic ganglion neurons.[2]

Its unique gating kinetics, including slow closed-state inactivation, allow it to respond to small, slow depolarizations.[3][4] This positions Nav1.7 as a "threshold channel" or an "amplifier" of generator potentials, bringing the neuronal membrane to the threshold required to fire an action potential, which is then propagated by other Nav isoforms like Nav1.8.[3][5] The profound pain phenotypes associated with SCN9A mutations underscore its non-redundant and essential role in human pain perception.[6]

Role of Nav1.7 in Peripheral Pain Signaling

Nav1.7's primary and most well-understood role is in the peripheral nervous system, where it is a key regulator of nociceptor excitability. Its expression extends from the peripheral terminals in the skin, along the axon, to the presynaptic terminals in the spinal cord.[7][8]

Action Potential Initiation and Propagation

In nociceptive neurons, a noxious stimulus (e.g., heat, pressure, chemical irritant) triggers a localized depolarization at the peripheral nerve terminal, known as a generator potential. Due to its biophysical properties, Nav1.7 amplifies these subthreshold stimuli.[5] If the amplified depolarization reaches the threshold, a full-blown action potential is initiated.[9][10] While Nav1.7 is crucial for this initiation step, other channels like Nav1.8 are thought to be the primary drivers of the action potential's upstroke.[1] Conditional deletion of Nav1.7 in sensory neurons leads to deficits in heat and mechanical nociception and a slowing of axonal conduction velocity.[11]

Peripheral Sensitization in Pathological Pain

In states of chronic inflammatory or neuropathic pain, the peripheral environment is altered by a host of signaling molecules, such as prostaglandins, bradykinin, and nerve growth factor (NGF). These mediators can modulate Nav1.7 function through intracellular signaling cascades (e.g., PKA, PKC), leading to channel phosphorylation. This post-translational modification can alter the channel's gating properties, increasing its current and lowering the threshold for activation.[2] Furthermore, conditions like inflammation can lead to an upregulation of Nav1.7 expression and its trafficking to the nerve terminals.[2][12] This cumulative effect, known as peripheral sensitization, results in neuronal hyperexcitability, where neurons fire in response to normally innocuous stimuli (allodynia) or respond more intensely to noxious stimuli (hyperalgesia).[2]

Role of Nav1.7 in Central Pain Signaling

While traditionally viewed as a peripheral channel, emerging evidence highlights a significant role for Nav1.7 in the central nervous system (CNS), specifically within the dorsal horn of the spinal cord.[13]

Presynaptic Neurotransmitter Release

Nav1.7 is expressed in the central presynaptic terminals of primary afferent fibers that synapse onto second-order neurons in the spinal cord's superficial laminae.[7][14] The arrival of an action potential at these terminals causes depolarization, which is facilitated by Nav1.7.[15] This depolarization is critical for the opening of voltage-gated calcium channels, subsequent calcium influx, and the release of neurotransmitters like glutamate and substance P.[8] Studies have shown that in Nav1.7 null neurons, the stimulated release of substance P is significantly reduced.[8] This suggests that even if an action potential reaches the central terminal, Nav1.7 dysfunction can impair synaptic transmission to the next neuron in the pain pathway.

Contribution to Dorsal Horn Neuron Excitability

More controversially, some studies suggest that Nav1.7 protein can be transported from the primary sensory neuron to the postsynaptic dorsal horn neuron.[14] Immuno-electron microscopy has detected Nav1.7 in the dendrites of these secondary neurons, despite an absence of the corresponding mRNA.[14] Functional studies have shown that the presence of this primary afferent-derived Nav1.7 contributes to the excitability, threshold, and firing pattern of a subset of dorsal horn neurons.[14][16] This finding helps explain why purely peripherally restricted Nav1.7 antagonists have failed in clinical trials, suggesting that targeting the central pool of channels may be necessary for robust analgesia.[14][16]

The Opioid Connection

A surprising discovery in Nav1.7 knockout models is the profound upregulation of endogenous opioids, specifically proenkephalin, in sensory neurons.[13] The analgesia in both mice and humans lacking Nav1.7 can be substantially reversed by the opioid antagonist naloxone.[17][18] This suggests that the pain insensitivity phenotype is not solely due to a failure of action potential generation but also involves a powerful, centrally-acting, opioid-dependent mechanism that suppresses synaptic transmission in the spinal cord.[17][19]

Human Genetic Evidence: The Spectrum of Nav1.7 Channelopathies

Human genetics provide the most compelling validation of Nav1.7 as a pain target. Mutations in the SCN9A gene can lead to a spectrum of pain disorders.[6][20]

-

Loss-of-Function (LoF): Congenital Insensitivity to Pain (CIP): Homozygous nonsense or frameshift mutations that result in a non-functional Nav1.7 channel lead to CIP.[21][22] Affected individuals cannot feel pain and often suffer from repeated injuries, yet other sensory modalities are largely intact.[23]

-

Gain-of-Function (GoF): Missense mutations that alter the channel's biophysical properties cause debilitating pain syndromes.[24][25]

-

Inherited Erythromelalgia (IEM): Characterized by intense burning pain in the extremities triggered by warmth. IEM mutations typically cause a hyperpolarizing (leftward) shift in the voltage-dependence of activation, making the channel open more easily.[5][26][27]

-

Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep pain in rectal, ocular, and mandibular regions. PEPD mutations often impair the channel's fast inactivation, leading to persistent sodium currents.[26][28]

-

Data Presentation: Quantitative Analysis

Table 1: Human SCN9A Gene Mutations and Associated Phenotypes

| Phenotype | Mutation Example | Effect on Channel Function | Reference |

| Congenital Insensitivity to Pain (CIP) | W897X | Truncation, complete loss of function | [20] |

| Inherited Erythromelalgia (IEM) | F1449V | Hyperpolarizing shift in activation, depolarizing shift in inactivation | [5] |

| Inherited Erythromelalgia (IEM) | L858H | Hyperpolarizing shift in activation, slower deactivation | [26] |

| Paroxysmal Extreme Pain Disorder (PEPD) | I1461T | Impaired fast inactivation, increased resurgent currents | [28] |

| Mixed IEM / PEPD | A1632E | Hyperpolarized activation (IEM-like) and impaired inactivation (PEPD-like) | [26] |

Table 2: Preclinical Models for Studying Nav1.7

| Pain Type | Model | Key Findings Related to Nav1.7 | Reference(s) |

| Inflammatory | Complete Freund's Adjuvant (CFA) | Thermal hyperalgesia is absent in Nav1.7 knockout mice. | [29] |

| Inflammatory | Carrageenan | Development of thermal hyperalgesia is absent in nociceptor-specific Nav1.7 KO mice. | [29][30] |

| Neuropathic | Chronic Constriction Injury (CCI) | Deletion of Nav1.7 in nociceptors prevents cold allodynia but not mechanical allodynia. | [29] |

| Neuropathic | Spinal Nerve Ligation (SNL) | Deletion of Nav1.7 in sensory and sympathetic neurons prevents cold and mechanical allodynia. | [29] |

| Neuropathic | Paclitaxel-Induced Neuropathy | Nav1.7 is upregulated in DRG neurons; selective blockers attenuate pain behaviors. | [30][31] |

| Post-operative | Plantar Incision | A model used to study the mechanisms of post-operative pain. | [32] |

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of Nav1.7 Currents

This technique is the gold standard for characterizing the biophysical properties of ion channels.

Objective: To record voltage-gated sodium currents from cultured DRG neurons or a heterologous expression system (e.g., HEK293 cells) expressing Nav1.7.

Methodology:

-

Cell Preparation:

-

For DRG neurons: Dissociate DRGs from rodents and culture neurons on coated coverslips for 24-48 hours.

-

For HEK293 cells: Transfect cells with the SCN9A plasmid. Culture for 24-48 hours post-transfection to allow channel expression.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, other ionic currents (e.g., K+, Ca2+) can be blocked with agents like TEA and CdCl₂.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium (Cs+) is used to block potassium channels from inside the cell.

-

-

Recording:

-

A glass micropipette (resistance 2-5 MΩ) filled with internal solution is brought into contact with a cell.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit inward sodium currents.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses (e.g., from -120 mV to -10 mV) followed by a test pulse to 0 mV to measure the fraction of available channels.

-

-

Data Analysis:

-

Current amplitudes, activation/inactivation kinetics, and voltage-dependence are analyzed using software like pCLAMP or PatchMaster.

-

Data are fitted with Boltzmann functions to determine parameters like the voltage of half-maximal activation (V½) and inactivation.

-

Protocol: Behavioral Models of Pain in Rodents

These models are essential for assessing the analgesic efficacy of potential Nav1.7 inhibitors in vivo.

Objective: To measure pain-related behaviors in rodent models of inflammatory or neuropathic pain.

Models:

-

Inflammatory Pain (CFA Model):

-

Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of a rat's hind paw.[29]

-

This induces robust thermal hyperalgesia and mechanical allodynia within hours, lasting for days.

-

-

Neuropathic Pain (Chronic Constriction Injury - CCI Model):

-

Surgically expose the sciatic nerve in an anesthetized rat.

-

Place loose ligatures around the nerve, causing a partial nerve injury that develops into a chronic pain state.[32]

-

Behavioral Testing:

-

Thermal Hyperalgesia (Hargreaves Test):

-

Place the animal on a glass surface.

-

A focused, radiant heat source is aimed at the plantar surface of the hind paw.

-

The latency (in seconds) for the animal to withdraw its paw is recorded. A shorter latency in the injured paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

-

-

Mechanical Allodynia (von Frey Test):

-

Place the animal on an elevated mesh floor.

-

Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

-

The minimal force required to elicit a paw withdrawal response is determined (paw withdrawal threshold). A lower threshold in the injured paw indicates mechanical allodynia.

-

Conclusion and Future Directions

Nav1.7 is unequivocally a master regulator of pain signaling in both the peripheral and central nervous systems. Its role as a threshold-setter in nociceptors is well-established, and the growing appreciation for its function in central synaptic transmission and its interplay with the endogenous opioid system provides a more complete picture of its importance.[13][17]

Despite this strong validation, developing selective Nav1.7 inhibitors has been challenging.[1][33] Issues of subtype selectivity, state-dependent binding, and poor translation from preclinical models to clinical efficacy have hindered progress.[34][35] Future success in targeting Nav1.7 will likely require a multi-faceted approach, potentially combining inhibitors with different mechanisms of action or developing modalities (e.g., gene therapy, epigenetic repression) that can precisely target the channel in specific neuronal populations.[30] A deeper understanding of the distinct roles of peripheral versus central Nav1.7 pools will be crucial for designing the next generation of effective and safe non-opioid analgesics.

References

- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rupress.org [rupress.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nav1.7 is essential for nociceptor action potentials in the mouse in a manner independent of endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. Sensory neuron–derived NaV1.7 contributes to dorsal horn neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 16. biorxiv.org [biorxiv.org]

- 17. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. SCN9A gene: MedlinePlus Genetics [medlineplus.gov]

- 24. Novel SCN9A Mutations Underlying Extreme Pain Phenotypes: Unexpected Electrophysiological and Clinical Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Gain-of-function mutation in Nav1.7 in familial erythromelalgia induces bursting of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Nav1.7 mutations associated with paroxysmal extreme pain disorder, but not erythromelalgia, enhance Navβ4 peptide-mediated resurgent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pcpr.pitt.edu [pcpr.pitt.edu]

- 32. researchgate.net [researchgate.net]

- 33. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, stands as a pivotal target in the landscape of pain research and analgesic development. Its validation as a critical mediator of pain perception is overwhelmingly supported by compelling human genetic studies. This technical guide provides an in-depth exploration of the genetic evidence, functional consequences of key mutations, and the experimental protocols used to elucidate the role of Nav1.7 in pain signaling.

The Core Genetic Evidence: Human Channelopathies

The primary validation of Nav1.7 as a pain target stems from the opposing phenotypes observed in humans with gain-of-function versus loss-of-function mutations in the SCN9A gene.[1][2]

-

Loss-of-Function (LoF) Mutations & Congenital Insensitivity to Pain (CIP): Individuals born with homozygous or compound heterozygous LoF mutations in SCN9A exhibit a rare condition known as Congenital Insensitivity to Pain (CIP).[3][4] These individuals are unable to perceive pain from birth, which often leads to repeated injuries, yet they retain other sensory modalities like touch and pressure.[5][6] Most of these mutations result in truncated, non-functional channel proteins.[1][5][7] This profound analgesic phenotype, without other major neurological deficits, strongly suggests that inhibiting Nav1.7 could replicate this pain-free state pharmacologically.[8]

-

Gain-of-Function (GoF) Mutations & Inherited Pain Syndromes: Conversely, heterozygous GoF mutations in SCN9A lead to debilitating pain disorders.[9] These include Inherited Erythromelalgia (IEM), Paroxysmal Extreme Pain Disorder (PEPD), and some forms of Small Fiber Neuropathy (SFN).[10][11][12]

-

Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and swelling in the extremities, often triggered by mild warmth or exercise.[4][13][14]

-

Paroxysmal Extreme Pain Disorder (PEPD): Involves attacks of severe, deep pain, typically in rectal, ocular, or mandibular regions.[11][15]

-

These conditions arise because the mutations alter the channel's biophysical properties, making nociceptive neurons hyperexcitable.[11][16]

-

This bidirectional evidence provides a powerful logical framework: the absence of Nav1.7 function leads to an absence of pain, while its hyperactivity results in extreme pain.

Quantitative Data Presentation

The following tables summarize the key quantitative data linking SCN9A mutations to their functional and clinical outcomes.

Table 1: Human SCN9A Mutations and Associated Pain Phenotypes

| Phenotype | Mutation Type | Example Mutations | Inheritance | Clinical Outcome |

| Congenital Insensitivity to Pain (CIP) | Loss-of-Function | S459X, I767X, W897X (Nonsense/Truncating)[6] | Autosomal Recessive | Inability to perceive all forms of pain; often associated with anosmia (loss of smell).[5][7] |

| Inherited Erythromelalgia (IEM) | Gain-of-Function | L858H, I848T, F1449V, A1632G[10][14][16] | Autosomal Dominant | Severe burning pain in extremities, triggered by warmth and exercise.[4][13] |

| Paroxysmal Extreme Pain Disorder (PEPD) | Gain-of-Function | A1632E, F1624S[15][17] | Autosomal Dominant | Paroxysmal episodes of intense pain in rectal, ocular, and jaw regions.[11] |

| Small Fiber Neuropathy (SFN) | Gain-of-Function | Various missense mutations | Autosomal Dominant | Severe pain attacks and impaired temperature sensation.[4] |

Table 2: Electrophysiological Consequences of Key Nav1.7 Mutations

| Mutation Type | Example Mutation | Effect on Channel Activation | Effect on Channel Inactivation | Overall Effect on Nociceptor Firing |

| Loss-of-Function | W917G | Almost complete abolishment of sodium current.[7] | N/A | Non-functional channel, prevents action potential generation.[4][7] |

| Gain-of-Function (IEM) | L858H | Hyperpolarizing shift (opens at more negative voltages).[14][15] | Depolarizing shift in steady-state inactivation.[13] | Lowered threshold for firing, leading to hyperexcitability.[13][14] |

| Gain-of-Function (PEPD) | A1632E | Hyperpolarizing shift.[15] | Impaired/incomplete fast inactivation.[15] | Repetitive or prolonged firing in response to stimuli.[15] |

| Gain-of-Function (IEM) | G856R | Hyperpolarizing shift (-11.2 mV).[18] | No significant effect on fast inactivation.[18] | Increased excitability and spontaneous firing.[18] |

Experimental Protocols

The validation of Nav1.7 relies on a combination of genetic, electrophysiological, and behavioral studies. Below are detailed methodologies for key experiments.

Protocol 1: Human Genetic Analysis and Sequencing

-

Patient Recruitment: Individuals and families presenting with extreme pain phenotypes (e.g., CIP, IEM) are identified. Informed consent is obtained, and detailed clinical histories and pedigrees are documented.

-

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using standard methods (e.g., phenol-chloroform extraction or commercial kits).

-

Gene Sequencing:

-

Targeted Sequencing: The coding exons and flanking intronic regions of the SCN9A gene are amplified using polymerase chain reaction (PCR).

-

Sanger Sequencing: The PCR products are sequenced using dideoxy chain-termination methods to identify nucleotide variants.

-

Next-Generation Sequencing (NGS): For broader screening, a multigene panel for peripheral neuropathies, including SCN9A, or whole-exome sequencing may be employed.[11]

-

-

Variant Analysis: Sequencing data is aligned to the human reference genome. Identified variants are analyzed for segregation with the disease phenotype within the family. Novel variants are assessed for pathogenicity using in silico prediction tools and by checking against population databases to determine their frequency.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional properties of Nav1.7 channels.[7][17]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which do not endogenously express Nav1.7, are cultured. Cells are transiently transfected with plasmids containing the cDNA for the human Nav1.7 α-subunit (either wild-type or mutant) and auxiliary β-subunits.[19] A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Solutions:

-

Recording:

-

A glass micropipette with a resistance of 2.5-4 MΩ is used to form a high-resistance "giga-seal" with the membrane of a transfected cell.[21]

-

The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of ion currents.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -100 mV). A series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 5 mV increments) are applied to elicit sodium currents and determine the voltage of half-maximal activation (V½).[19][21]

-

Steady-State Inactivation: The membrane potential is held at various conditioning voltages before a test pulse (e.g., to -10 mV) is applied to measure the fraction of available channels. This protocol determines the voltage at which half the channels are inactivated.[19]

-

-

Data Analysis: Current amplitudes, activation and inactivation kinetics, and voltage-dependence are analyzed using specialized software to compare the properties of mutant channels to wild-type.

Protocol 3: Animal Behavioral Models for Pain Assessment

Nav1.7 knockout (KO) or knock-in mouse models are used to study the channel's role in different pain modalities.[22]

-

Animal Models: Genetically modified mice are used, including global Nav1.7 KO mice, conditional KO mice where Nav1.7 is deleted in specific neuron populations (e.g., nociceptors), and knock-in mice expressing human GoF mutations.[22]

-

Inflammatory Pain Model (Carrageenan or CFA):

-

A mild inflammatory agent like carrageenan or Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the mouse's hind paw.[22][23]

-

Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the paw. The latency to paw withdrawal is measured. A shorter latency in the inflamed paw compared to baseline indicates thermal hyperalgesia. Nav1.7 KO mice often show a significant reduction or absence of this response.[24]

-

-

Neuropathic Pain Model (Chronic Constriction Injury - CCI):

-

The sciatic nerve is loosely ligated, causing nerve injury and subsequent neuropathic pain symptoms.[22][23]

-

Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw. The filament with the lowest force that elicits a withdrawal response is recorded as the paw withdrawal threshold. A lower threshold in the injured paw indicates mechanical allodynia. The role of Nav1.7 in mechanical allodynia can be complex and model-dependent.[22]

-

Visualization of Key Concepts and Workflows

Diagram 1: Logical Framework for Nav1.7 Genetic Validation

Caption: The convergence of opposing genetic mutations and pain phenotypes strongly validates Nav1.7 as a pain target.

Diagram 2: Experimental Workflow for Functional Characterization of a Novel SCN9A Variant

Caption: A typical workflow from patient identification to the functional validation of a novel SCN9A mutation.

Diagram 3: Role of Nav1.7 in Nociceptive Signal Transduction

Caption: Nav1.7 acts as a threshold channel, amplifying small depolarizations to initiate action potentials in nociceptors.

Translational Challenges and Future Directions

Despite the robust genetic validation, translating this knowledge into effective therapies has been challenging.[25][26] Numerous clinical trials of selective Nav1.7 inhibitors have failed to demonstrate significant analgesic efficacy, a stark contrast to promising preclinical data.[25][27] Reasons for this disconnect may include species differences, the choice of clinical pain models, and the difficulty of achieving the necessary level of target engagement and selectivity in humans.[25]

Future strategies are exploring alternative approaches, such as:

-

Developing inhibitors with different binding mechanisms or state-dependencies.[28]

-

Targeting Nav1.7 trafficking and its interactions with other proteins.[29]

-

Gene therapy approaches, such as using CRISPR-dCas9 or zinc finger proteins to repress SCN9A expression in dorsal root ganglia.[24]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCN9A gene: MedlinePlus Genetics [medlineplus.gov]

- 5. scite.ai [scite.ai]

- 6. Two Novel Mutations of SCN9A (Nav1.7) are Associated with Partial Congenital Insensitivity to Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. SCN9A Neuropathic Pain Syndromes - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. Gain-of-function mutation in Nav1.7 in familial erythromelalgia induces bursting of sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mutations in sodium-channel gene SCN9A cause a spectrum of human genetic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic, electrophysiological, and pathological studies on patients with SCN9A-related pain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 21. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 29. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated therapeutic target for the treatment of pain.[1][2][3] Its preferential expression in peripheral sensory and sympathetic neurons positions it as a critical regulator of nociception.[1][2][4] Human genetic studies have revealed that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating pain disorders.[3][5][6] These findings have catalyzed extensive drug discovery efforts to identify selective Nav1.7 inhibitors as a novel class of non-opioid analgesics. This guide provides an in-depth overview of the modern screening cascade, key experimental methodologies, and data interpretation strategies employed in the discovery and development of novel Nav1.7 inhibitor compounds.

The Nav1.7 Pain Signaling Pathway

Nav1.7 channels are highly expressed in the dorsal root ganglia (DRG) and sympathetic neurons.[7] They act as threshold channels, amplifying small, subthreshold depolarizations at nerve endings to initiate action potentials in response to noxious stimuli.[4][6] The influx of Na+ ions through Nav1.7 channels at the nociceptor terminal generates an electrical signal that propagates along the sensory neuron to the spinal cord. At the presynaptic terminal in the dorsal horn, this depolarization facilitates the release of neurotransmitters, which then activate second-order neurons that transmit the pain signal to the brain.[2][4] The unique biophysical properties of Nav1.7, including slow recovery from fast inactivation, allow it to generate significant ramp currents in response to slow depolarizations, making it a crucial amplifier of pain signals.[3][4]

Figure 1: Simplified Nav1.7 signaling pathway in nociception.

The this compound Screening Cascade

The discovery of novel Nav1.7 inhibitors follows a structured screening cascade designed to efficiently identify and characterize promising compounds from large chemical libraries. This multi-step process begins with high-throughput screening to find initial "hits," followed by more complex, lower-throughput assays to confirm activity, determine selectivity, and establish a structure-activity relationship (SAR).

Figure 2: A typical drug discovery screening cascade for Nav1.7 inhibitors.

Experimental Methodologies

Primary High-Throughput Screening (HTS) Assays

The initial screening of large compound libraries requires assays with high throughput and robust performance. While the gold-standard patch-clamp technique has low throughput, several functional cellular assays are available for HTS.[8]

-

Fluorescence-Based Membrane Potential Assays: These assays, often run on platforms like the Fluorescent Imaging Plate Reader (FLIPR), use voltage-sensitive dyes (e.g., FRET dyes) to detect changes in membrane potential.[8] Cells stably expressing Nav1.7 are stimulated to open the channels (e.g., with veratridine), causing membrane depolarization that is measured as a change in fluorescence.[9][10] Inhibitory compounds prevent this depolarization.

-

Ion Flux Assays: These methods measure the movement of ions through the channel. A common example is the Lithium flux atomic absorption spectroscopy (AAS) assay, which has been shown to be a robust HTS assay for Nav1.7 inhibitors.[8] Another method involves using thallium as a surrogate for sodium, where thallium influx is measured by a fluorescent indicator dye.[11]

Protocol: Representative FLIPR Membrane Potential Assay

-

Cell Plating: Seed HEK293 cells stably expressing human Nav1.7 into 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove culture medium and add a loading buffer containing a voltage-sensitive fluorescent dye. Incubate for 60 minutes at room temperature, protected from light.

-

Compound Addition: Transfer plates to the FLIPR instrument. Add test compounds (e.g., at a final concentration of 10 µM) and incubate for 3-5 minutes.

-

Stimulation and Reading: Establish a baseline fluorescence reading. Add a stimulant solution (e.g., veratridine) to activate Nav1.7 channels and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence change in compound-treated wells to that of positive (known inhibitor) and negative (DMSO vehicle) controls.

Secondary and Confirmatory Assays: Electrophysiology

Electrophysiology is the gold standard for characterizing ion channel modulators, providing detailed information on potency, selectivity, and mechanism of action (e.g., state-dependence).[8]

-

Automated Patch-Clamp (APC): APC platforms like the Sophion Qube or Nanion SyncroPatch offer medium-to-high throughput for confirming hits and performing concentration-response curves.[12][13][14] These systems use planar patch-clamp technology in 384-well formats, enabling the testing of thousands of compounds per day with giga-seal data quality.[12][13][14] APC is crucial for triaging HTS hits before committing to lower-throughput manual patch-clamp.[12]

-

Manual Patch-Clamp: This technique provides the highest precision for detailed mechanistic studies of lead compounds.[8][14] It allows for precise control of the voltage protocol to investigate a compound's interaction with different channel states (resting, open, inactivated), which is critical for identifying state-dependent inhibitors.[5][15]

Protocol: Whole-Cell Voltage-Clamp Recording (Manual/Automated)

-

Cell Preparation: Use a cell line (e.g., CHO, HEK293) stably expressing the target Nav channel.[16] Harvest cells and place them in the recording chamber.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[17]

-

-

Recording:

-

Voltage Protocol:

-

Hold the cell membrane at a potential where channels are in the resting state (e.g., -120 mV).[16]

-

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.[16]

-

To assess state-dependence, vary the holding potential or use pre-pulses to bias channels towards inactivated states.[15]

-

-

Compound Application: Perfuse the test compound onto the cell and measure the inhibition of the elicited sodium current. Generate concentration-response curves to determine the IC₅₀ value.[16]

In Vivo Efficacy Models

Testing lead compounds in preclinical animal models of pain is a critical step to evaluate their therapeutic potential.

-

Formalin Paw Test: This is a model of persistent inflammatory pain. An injection of formalin into the rodent hind paw elicits a biphasic pain response (flinching, licking). Efficacious analgesics reduce this behavior.[19]

-

Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain.[20] Loosely ligating the sciatic nerve induces mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathy. Nav1.7 has been shown to be crucial for the development of hypersensitivity in this model.[20]

Data Presentation and Interpretation

Quantitative data from screening and profiling assays are essential for decision-making. Data should be summarized in clear, structured tables to facilitate comparison between compounds.

Table 1: Representative Data from Primary and Secondary Screens

| Compound ID | HTS Assay (% Inhibition @ 10µM) | APC IC₅₀ (µM) (hNav1.7) |

|---|---|---|

| Cmpd-001 | 88% | 0.15 |

| Cmpd-002 | 95% | 0.08 |

| Cmpd-003 | 52% | 5.3 |

| Cmpd-004 | 12% | > 20 |

Table 2: Selectivity and State-Dependence of Lead Compounds

| Compound ID | hNav1.7 IC₅₀ (µM) | hNav1.5 IC₅₀ (µM) | Selectivity (Nav1.5/1.7) | State-Dependence (IC₅₀ Resting / IC₅₀ Inactivated) |

|---|---|---|---|---|

| Cmpd-002 | 0.08 | 12.5 | 156x | 50x |

| PF-05089771 | 0.011[15] | >10 | >900x | High |

| Tetracaine | 3.6[10] | ~5 | ~1.4x | Low |

Data are for illustrative purposes and may not represent actual compounds.

Key Considerations for Interpretation:

-

Potency (IC₅₀): A measure of how much of a drug is required to inhibit the target by 50%. Lower values indicate higher potency.

-

Selectivity: High selectivity against other Nav isoforms, particularly Nav1.5 (expressed in the heart), is critical to avoid cardiovascular side effects.[7] Selectivity against other CNS-expressed isoforms (Nav1.1, Nav1.2, Nav1.3) is also important to minimize CNS-related adverse effects.

-

State-Dependence: Compounds that preferentially bind to the inactivated state of the channel are desirable.[5] Since nociceptors in injured or inflamed tissues are often more depolarized and fire at higher frequencies, they have a larger population of inactivated channels than healthy neurons, allowing for targeted inhibition at the site of pain.[5]

-

Structure-Activity Relationship (SAR): Systematic modification of a chemical scaffold helps to understand which parts of the molecule are essential for activity and selectivity, guiding the optimization of lead compounds.[21]

Conclusion

The discovery of selective Nav1.7 inhibitors represents a highly promising, mechanism-based approach to developing novel analgesics. Success in this field relies on a logical and efficient screening cascade that combines high-throughput cellular assays with high-content, gold-standard electrophysiological methods. A deep understanding of the target's role in pain physiology, coupled with detailed characterization of compound potency, selectivity, and mechanism of action, is paramount. While the translation from preclinical models to clinical efficacy has proven challenging, continued innovation in assay design and a focus on optimizing pharmacokinetic and target engagement properties will be key to unlocking the full therapeutic potential of Nav1.7 inhibition.[7][22]

References

- 1. physoc.org [physoc.org]

- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sophion.com [sophion.com]

- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Selective this compound, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [nanion.de]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in pain signaling pathways.[1][2][3][4] Its preferential expression in peripheral sensory and sympathetic neurons positions it as a key regulator of nociceptor excitability.[4][5] Compelling human genetic evidence, linking gain-of-function mutations in SCN9A to debilitating pain syndromes and loss-of-function mutations to a congenital inability to perceive pain, has solidified Nav1.7 as a high-priority target for the development of novel non-opioid analgesics.[5] This technical guide provides an in-depth overview of Nav1.7 channelopathies, detailing the associated mutations and their electrophysiological consequences. It further explores the landscape of therapeutic inhibitors, including small molecules and monoclonal antibodies, summarizing their potency, selectivity, and mechanisms of action. Detailed experimental protocols for the study of Nav1.7 and its inhibitors are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important therapeutic target.

Introduction to Nav1.7

The Nav1.7 channel is a transmembrane protein composed of a large alpha subunit, which forms the ion-conducting pore, and smaller auxiliary beta subunits. The alpha subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments of all four domains come together to create the central pore.[6]

Nav1.7 exhibits distinct biophysical properties that are crucial to its role in nociception. It has a hyperpolarized voltage dependence of activation and slow closed-state inactivation, allowing it to amplify small, subthreshold depolarizations in sensory neurons.[7][8] This "threshold-setting" function makes it a critical determinant of action potential generation in response to noxious stimuli.[7][8]

Nav1.7 Channelopathies

Mutations in the SCN9A gene can lead to a spectrum of inherited pain disorders, broadly categorized as gain-of-function or loss-of-function channelopathies.

Gain-of-Function Channelopathies: The Painful Syndromes

Gain-of-function mutations in Nav1.7 result in hyperexcitability of nociceptive neurons, leading to spontaneous and evoked pain. Two of the most well-characterized disorders are Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).

-

Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and heat in the extremities, often triggered by warmth or mild exercise. IEM-associated mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channels that open at more negative membrane potentials, and slower deactivation.[7][9]

-

Paroxysmal Extreme Pain Disorder (PEPD): Presents with episodes of severe, deep, burning pain, typically in the rectal, ocular, and mandibular regions. PEPD-associated mutations often impair the fast inactivation of the channel, resulting in persistent sodium currents that prolong neuronal depolarization.[9]

-

Small Fiber Neuropathy (SFN): Some SCN9A mutations have been linked to SFN, a condition characterized by neuropathic pain due to damage to small-caliber sensory nerve fibers. These mutations can impair slow inactivation and enhance resurgent currents.[10]

| Mutation | Associated Disorder | Change in V1/2 of Activation | Change in V1/2 of Inactivation | Other Electrophysiological Changes |

| L858H | IEM | ~ -15 mV (hyperpolarizing shift) | No significant change | Slower deactivation, increased ramp current |

| I848T | IEM | ~ -15 mV (hyperpolarizing shift) | No significant change | Slower deactivation, increased ramp current |

| A1632E | IEM/PEPD overlap | -7 mV (hyperpolarizing shift) | Impaired fast inactivation | Slower deactivation, enhanced ramp currents |

Loss-of-Function Channelopathies: Congenital Insensitivity to Pain (CIP)

In stark contrast to the painful syndromes, loss-of-function mutations in SCN9A lead to Congenital Insensitivity to Pain (CIP), a rare condition where individuals are unable to perceive pain.[11][12] These individuals have otherwise normal sensory perception, highlighting the specific role of Nav1.7 in nociception.[12] The mutations associated with CIP are often nonsense, frameshift, or splice-site mutations that result in a non-functional or truncated protein.[11] Some missense mutations that lead to a significant reduction or complete loss of channel function have also been identified.[11] Individuals with CIP also often exhibit anosmia (an inability to smell), which is consistent with the expression of Nav1.7 in olfactory sensory neurons.[13]

| Mutation Type | Consequence | Electrophysiological Phenotype |

| Nonsense, Frameshift, Splice-site | Truncated or non-functional protein | Complete loss of channel function |

| Missense (e.g., W917G) | Abolished sodium current | Loss of channel function |

| Missense (e.g., R99H) | Reduced protein expression and current density | Partial loss of channel function |

Therapeutic Inhibitor Potential

The unequivocal role of Nav1.7 in human pain perception makes it a highly attractive target for analgesic drug development. The goal is to develop selective inhibitors that can mimic the painless phenotype of individuals with CIP without the side effects associated with non-selective sodium channel blockers.

Small Molecule Inhibitors

A variety of small molecule inhibitors targeting Nav1.7 have been developed, with many belonging to the aryl sulfonamide class. These compounds typically exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel. Many of these inhibitors bind to the voltage-sensing domain of the fourth transmembrane domain (VSD4).[1][14]

| Inhibitor | Class | hNav1.7 IC50 (nM) | Selectivity (fold) vs. hNav1.5 | Selectivity (fold) vs. hNav1.8 |

| PF-05089771 | Aryl sulfonamide | 11 | >1000 | >1000 |

| GDC-0310 | Acylsulfonamide | - | - | - |

| DS-1971a | Sulfonamide derivative | - | - | - |

Data for GDC-0310 and DS-1971a IC50 and selectivity were not available in the provided search results.

Monoclonal Antibodies

Monoclonal antibodies represent an alternative therapeutic modality with the potential for high specificity. Antibodies targeting the extracellular loops of Nav1.7, particularly within the voltage-sensing domains, have been developed. For instance, SVmab1 was developed to target the S3-S4 loop of the second domain (DII VSD).[15][16]

| Inhibitor | Type | Target | Reported Efficacy |

| SVmab1 | Monoclonal Antibody | S3-S4 loop of DII VSD | Inhibition of Nav1.7 currents in HEK293 cells and mouse DRG neurons.[15] However, some studies with a recombinant version of SVmab1 did not reproduce these findings.[16][17] |

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling in Nociceptors

Activation of Nav1.7 in nociceptors leads to membrane depolarization, which, if it reaches the threshold, triggers an action potential. This signal is then propagated along the axon to the central nervous system. Downstream of Nav1.7 activation, other signaling molecules such as protein kinase A (PKA) can be activated, further modulating neuronal excitability. The regulation of Nav1.7 itself is complex, involving interactions with other proteins like the collapsin response mediator protein 2 (CRMP2), which can influence channel trafficking to the cell membrane.

Experimental Workflow for Inhibitor Screening

The discovery and characterization of Nav1.7 inhibitors typically follow a multi-step process, starting with high-throughput screening to identify initial hits, followed by more detailed electrophysiological and in vivo studies to confirm activity and assess therapeutic potential.

References

- 1. esrf.fr [esrf.fr]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Network topology of NaV1.7 mutations in sodium channel-related painful disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel SCN9A Mutations Underlying Extreme Pain Phenotypes: Unexpected Electrophysiological and Clinical Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss-of-function mutations in sodium channel Nav1.7 cause anosmia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of recombinant monoclonal antibody SVmab1 binding to Na V1.7 target sequences and block of human Na V1.7 currents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of recombinant monoclonal antibody SVmab1 binding to Na V1.7 target sequences and block of human Na V1.7 currents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain signaling, underscored by genetic studies of individuals with gain-of-function or loss-of-function mutations, has made it the focus of intensive drug discovery efforts. However, achieving subtype selectivity for Nav1.7 over other Nav channel isoforms, which are crucial for physiological functions in the central nervous system, heart, and skeletal muscle, remains a primary challenge. This in-depth technical guide elucidates the key molecular determinants that govern the selectivity of Nav1.7 inhibitors, providing a comprehensive resource for researchers and drug development professionals in the field.

The Structural Basis of Nav1.7 Inhibition and Selectivity

The Nav1.7 channel, like other voltage-gated sodium channels, is a large transmembrane protein composed of a pore-forming α-subunit with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5-S6 segments from all four domains assemble to create the central ion-conducting pore.[1] The quest for selective Nav1.7 inhibitors has led to the identification of several key binding sites where subtype-specific interactions can be exploited.

Voltage-Sensing Domains: A Hub for Selective Inhibition

The VSDs, particularly VSD4 and VSD2, have proven to be fertile ground for the development of selective Nav1.7 inhibitors.[2][3] These domains undergo conformational changes in response to variations in membrane potential, and inhibitors that bind to these regions can stabilize the channel in a non-conducting state.[4]

-

VSD4: A prominent binding site for aryl and acylsulfonamide inhibitors is located on VSD4.[3][5] Cryo-electron microscopy (cryo-EM) studies have revealed an unprecedented binding pocket for acylsulfonamides, distinct from the binding mode of arylsulfonamides.[6][7] This discovery has opened avenues for the rational design of novel hybrid inhibitors that bridge these two pockets.[3][6] The selectivity of these compounds is often dictated by subtle differences in the amino acid residues within the VSD4 of Nav1.7 compared to other Nav subtypes.[3] For instance, arylsulfonamides typically exhibit lower selectivity against Nav1.2 and Nav1.6, which share greater homology with Nav1.7 in this region.[3]

-

VSD2: The extracellular loops of VSD2 also present a target for selective inhibition.[2] Peptide toxins, such as ProTx-II, have been shown to bind to this region and exhibit selectivity for Nav1.7.[8]

The Channel Pore: A Classic Target with Nuances

The central pore of the Nav channel has historically been the target for non-selective local anesthetics. However, recent discoveries have highlighted opportunities for achieving selectivity by targeting specific regions within the pore.

-

Extracellular Pore (Site 1): Selective inhibitors patterned on saxitoxin have been developed to target the extracellular pore of Nav1.7.[9] These inhibitors exploit unique amino acid sequence variations in this region of Nav1.7 to achieve selectivity over other Nav isoforms by sterically occluding the flow of sodium ions.[9]

-

Intracellular Pore: While a common binding site for many non-selective inhibitors, the intracellular pore also offers possibilities for selective targeting, though achieving high selectivity in this highly conserved region is challenging.[6][10]

Quantitative Analysis of Nav1.7 Inhibitor Selectivity

The selectivity of a this compound is quantified by comparing its potency (e.g., IC50 value) against Nav1.7 to its potency against other Nav subtypes. A higher ratio indicates greater selectivity. The following tables summarize the selectivity profiles of representative Nav1.7 inhibitors.

Table 1: Selectivity of Aryl and Acylsulfonamide Inhibitors

| Compound | Target Site | Nav1.7 IC50 (nM) | Selectivity over Nav1.5 | Selectivity over Nav1.8 | Reference(s) |

| PF-05089771 | VSD4 | 11 | >1000-fold | >1000-fold | [11] |

| GDC-0310 | VSD4 | - | - | - | [5][6] |

| GNE-0439 | VSD4 | 340 | >100-fold | - | [12] |

Table 2: Selectivity of Pore Blockers

| Compound | Target Site | Nav1.7 IC50 (nM) | Selectivity over other Nav subtypes | Reference(s) |

| Compound [I] (Siteone) | Extracellular Pore | 39 (human) | >2500-fold | [9] |

| Tetrodotoxin (TTX) | Extracellular Pore | ~10-100 | Non-selective among TTX-sensitive subtypes | [13] |

Table 3: Selectivity of Peptide Toxins

| Peptide | Target Site | Nav1.7 IC50 (nM) | Selectivity over other Nav subtypes | Reference(s) |

| ProTx-II | VSD2 | 0.3 | ~100 to 500-fold | [8] |

| Pn3a | VSD2 | - | >100-fold over Nav1.4, Nav1.5, Nav1.6 | [8] |

Experimental Protocols for Determining this compound Selectivity

A variety of experimental techniques are employed to characterize the potency and selectivity of Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the effect of a compound on the function of ion channels.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the human Nav1.7 channel (and often co-expressed with β subunits) are cultured under standard conditions.

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current flowing through the cell membrane.

-

-

Voltage Protocols: Specific voltage protocols are applied to elicit Nav1.7 currents and assess the state-dependent inhibition of the compound.

-

Resting State Inhibition: The cell is held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarized potential (e.g., 0 mV) are applied to measure the current in the absence and presence of the inhibitor.

-

Inactivated State Inhibition: The cell is held at a more depolarized potential (e.g., -60 mV) to induce channel inactivation. The inhibitory effect of the compound on the remaining available channels is then measured.

-

-

Data Analysis: The concentration-response curve for the inhibitor is generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is then calculated from this curve. Selectivity is determined by comparing the IC50 values obtained for Nav1.7 with those for other Nav subtypes.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for inhibitor binding and selectivity.

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA encoding the Nav1.7 channel is isolated.

-

Primer Design: Oligonucleotide primers containing the desired mutation are designed.

-

PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers. This results in the incorporation of the mutation into the newly synthesized DNA.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

-

Sequence Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated channel is then expressed in a suitable cell line, and its sensitivity to the inhibitor is assessed using patch-clamp electrophysiology. A significant change in the IC50 value compared to the wild-type channel indicates that the mutated residue is important for inhibitor binding.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become a powerful tool for determining the high-resolution structures of ion channels in complex with their inhibitors, providing invaluable insights into the molecular basis of their interaction.

Methodology:

-

Protein Expression and Purification: The Nav1.7 channel protein is expressed in a suitable system (e.g., mammalian or insect cells) and purified.

-

Complex Formation: The purified Nav1.7 protein is incubated with the inhibitor to form a stable complex.

-

Sample Preparation: A small volume of the protein-inhibitor complex solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different angles.

-

Image Processing: The individual particle images from the micrographs are computationally extracted, aligned, and averaged to generate a 3D reconstruction of the Nav1.7-inhibitor complex.

-

Model Building and Analysis: An atomic model of the complex is built into the 3D density map, revealing the precise binding site and the interactions between the inhibitor and the channel.

Signaling Pathways and Experimental Workflows

The development of selective Nav1.7 inhibitors involves a multi-step process, from target validation to preclinical and clinical evaluation.

Nav1.7 Signaling in Pain Transmission

References

- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. pnas.org [pnas.org]

- 4. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of nociceptive signals.[1] Predominantly expressed in peripheral sensory and sympathetic neurons, Nav1.7 acts as a threshold channel, amplifying small sub-threshold depolarizations to initiate action potentials.[2] Its pivotal role in pain perception is underscored by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This has positioned Nav1.7 as a premier target for the development of novel analgesics.

The activity of the Nav1.7 channel is not static; it is dynamically regulated by a host of endogenous molecules and post-translational modifications. These modulators can alter the channel's expression, trafficking to the cell surface, and gating properties, thereby fine-tuning neuronal excitability. A comprehensive understanding of these endogenous regulatory mechanisms is paramount for the development of effective and selective Nav1.7-targeted therapeutics. This technical guide provides an in-depth overview of the key endogenous modulators of Nav1.7 activity, detailing their mechanisms of action, summarizing quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Lipid-Mediated Modulation

The lipid environment of the neuronal membrane plays a crucial role in regulating Nav1.7 function. Cholesterol content and post-translational lipid modifications can significantly impact channel gating.

Cholesterol

Cholesterol is an essential component of the plasma membrane that can influence the biophysical properties of embedded ion channels. Depletion of membrane cholesterol has been shown to alter the structure and function of Nav1.7.[3][4][5]

Mechanism of Action: Coarse-grained molecular dynamics simulations suggest that cholesterol depletion leads to a loss of rigidity in the structural motifs of Nav1.7 that are linked to activation and fast-inactivation. This increased flexibility is thought to facilitate the transition of the channel between different gating states.[3][4]

Quantitative Data:

| Modulator | Experimental System | Parameter | Effect | Reference |

| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Voltage-dependence of activation | Hyperpolarizing shift | [3][4][6] |

| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Voltage-dependence of fast-inactivation | Hyperpolarizing shift | [3][4][6] |

| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Time to peak current | Acceleration | [3][4][6] |

| Cholesterol Depletion | HEK293t cells expressing Nav1.7 | Onset kinetics of fast inactivation | Acceleration | [3][4][6] |

S-Palmitoylation

S-palmitoylation is a reversible post-translational modification involving the attachment of palmitic acid to cysteine residues. This lipid modification has been shown to regulate the trafficking and function of Nav1.7.[7][8]

Mechanism of Action: Nav1.7 is S-palmitoylated at two specific cysteine residues within the second intracellular loop. S-palmitoylation of cysteine 1126 enhances the current density of Nav1.7, likely by promoting its surface expression or stability. S-palmitoylation of cysteine 1152 modulates the voltage-dependence of inactivation. Blocking S-palmitoylation with 2-bromopalmitate (2-BP) reduces Nav1.7 current density and causes a hyperpolarizing shift in steady-state inactivation.[7][8]

Quantitative Data:

| Modulator/Condition | Experimental System | Parameter | Effect | Reference |

| 2-bromopalmitate (25 µM) | HEK293 cells expressing Nav1.7 | Current density | Substantial decrease | [7] |

| 2-bromopalmitate | HEK293 cells expressing Nav1.7 | Steady-state inactivation | Hyperpolarizing shift | [8] |

| Cysteine 1126 palmitoylation | Heterologous expression | Current density | Enhancement | [7][8] |

| Cysteine 1152 palmitoylation | Heterologous expression | Voltage-dependent inactivation | Modulation | [7][8] |

Protein-Mediated Modulation

A complex network of interacting proteins regulates the lifecycle of Nav1.7, from its synthesis and trafficking to its degradation. These protein-protein interactions are critical for controlling the number of functional channels at the plasma membrane.

Collapsin Response Mediator Protein 2 (CRMP2)

CRMP2 is a cytosolic phosphoprotein that plays a role in neuronal development and signaling. It has been identified as a key regulator of Nav1.7 trafficking through a SUMOylation-dependent mechanism.[9][10][11]

Mechanism of Action: The SUMOylation of CRMP2 at lysine 374 is essential for the forward trafficking of Nav1.7 to the neuronal membrane. This process is mediated by the E2 SUMO-conjugating enzyme Ubc9. When CRMP2 SUMOylation is prevented, either through mutation of the SUMOylation site (K374A) or by inhibiting the CRMP2-Ubc9 interaction, the surface expression of Nav1.7 is significantly reduced, leading to a decrease in sodium current density.[9][11][12] This effect is specific to Nav1.7, as the current densities of Nav1.1 and Nav1.3 are unaffected by the CRMP2 SUMOylation status.[9][10] A rationally designed peptide that mimics the CRMP2 SUMOylation motif (CSM) can disrupt the CRMP2-Ubc9 interaction and reduce Nav1.7 currents.[11]

Signaling Pathway:

Caption: CRMP2 SUMOylation pathway for Nav1.7 trafficking.

Quantitative Data:

| Modulator/Condition | Experimental System | Parameter | Effect | Reference |

| CRMP2-K374A expression | CAD cells | Surface Nav1.7 levels | Reduced to 7.9 ± 2.1% of wild type | [9] |

| CRMP2-K374A expression | CAD cells | Nav1.7 current density | ~70% reduction | [12] |

| t-CSM peptide | Rat sensory neurons | Surface Nav1.7 trafficking | Blocked | [11] |

| t-CSM peptide | Model neuronal cell line | Sodium currents (predominantly Nav1.7) | Decreased | [11] |

Neural Precursor Cell Expressed, Developmentally Downregulated 4-like (NEDD4-2)

NEDD4-2 is an E3 ubiquitin ligase that plays a role in the post-translational regulation of various ion channels, including Nav1.7.[3][13]

Mechanism of Action: NEDD4-2 interacts with a PY motif in the C-terminus of Nav1.7 and mediates its ubiquitination.[13][14] This ubiquitination marks the channel for internalization and degradation, thereby reducing its density at the cell surface. Downregulation of NEDD4-2, as observed in some neuropathic pain models, leads to an increase in Nav1.7 current density and neuronal hyperexcitability.[3] Conversely, overexpression of NEDD4-2 reduces Nav1.7 currents.[14] The antidiabetic drug metformin has been shown to indirectly modulate Nav1.7 by activating AMPK, which in turn modulates NEDD4-2 activity.[15]

Signaling Pathway:

Caption: NEDD4-2 mediated ubiquitination of Nav1.7.

Quantitative Data:

| Modulator/Condition | Experimental System | Parameter | Effect | Reference |

| NEDD4-2 co-expression | HEK293 cells with Nav1.7 | Nav1.7 current density | ~80% decrease | [14] |

| Metformin (with NEDD4-2) | HEK293 cells with Nav1.7 | Nav1.7 current density | Significant reduction | [15] |

| Spared nerve injury (SNI) | Mouse DRG cells | NEDD4-2 expression | Decreased | [3][13] |

| Spared nerve injury (SNI) | Mouse DRG cells | Nav1.7 current amplitude | Increased | [3][13] |

Fibroblast Growth Factor 13 (FGF13)

FGF13, also known as fibroblast growth factor homologous factor 2 (FHF2), is an intracellular protein that does not act as a canonical growth factor but instead modulates the function of voltage-gated sodium channels.[16][17]